molecular formula C23H23N3O2 B2369613 5-(2,4-dimethylbenzyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1358481-99-8

5-(2,4-dimethylbenzyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2369613
CAS No.: 1358481-99-8
M. Wt: 373.456
InChI Key: DXBRCVRIAWQKSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,4-Dimethylbenzyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazin-4(5H)-one core substituted with a 2,4-dimethylbenzyl group at the 5-position and a 4-ethoxyphenyl group at the 2-position.

Properties

IUPAC Name

5-[(2,4-dimethylphenyl)methyl]-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2/c1-4-28-20-9-7-18(8-10-20)21-14-22-23(27)25(11-12-26(22)24-21)15-19-6-5-16(2)13-17(19)3/h5-14H,4,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXBRCVRIAWQKSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=C(C=C(C=C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(2,4-dimethylbenzyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a synthetic compound belonging to the pyrazolo[1,5-a]pyrazine family. This class of compounds has garnered attention for their diverse biological activities, including potential applications in medicinal chemistry. Understanding the biological activity of this specific compound can provide insights into its therapeutic potential and mechanisms of action.

Chemical Structure and Properties

The compound's IUPAC name is 5-[(2,4-dimethylphenyl)methyl]-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one. The molecular formula is C22H24N3O2C_{22}H_{24}N_3O_2, with a molecular weight of 364.45 g/mol. The structure includes a pyrazolo[1,5-a]pyrazine core substituted with both a dimethylbenzyl and an ethoxyphenyl group, which may influence its biological interactions.

The biological activity of this compound is hypothesized to involve interactions with various molecular targets. These may include:

  • Enzymes : Potential inhibition or activation of specific enzymes involved in metabolic pathways.
  • Receptors : Interaction with G-protein coupled receptors (GPCRs), which play crucial roles in cell signaling.
  • Kinases : Modulation of kinase activity could influence cell proliferation and survival pathways.

Antimicrobial Activity

A study on a closely related compound indicated significant antimicrobial properties against various bacterial and fungal strains. For instance:

PathogenMinimum Inhibitory Concentration (MIC)Zone of Inhibition (mm)
Escherichia coli187 µg/ml10.0
Klebsiella pneumoniae220 µg/ml10.3
Staphylococcus aureus>1000 µg/ml4.4
Aspergillus niger1 µg/ml28.0

This suggests that derivatives of the pyrazolo[1,5-a]pyrazine family may possess potent antimicrobial activity, which could be relevant for the compound .

Anticancer Potential

Pyrazolo[1,5-a]pyrazines have been investigated for their anticancer effects. They may induce apoptosis in cancer cells through the modulation of signaling pathways involving apoptosis regulators such as Bcl-2 and caspases.

Case Studies

While direct case studies specifically on this compound are scarce, analogous compounds have shown promising results in preclinical trials:

  • Study on Pyrazolo Compounds : A series of pyrazolo derivatives were tested for their cytotoxicity against various cancer cell lines. Results indicated that certain substitutions significantly enhanced their efficacy compared to non-substituted analogs.
  • Neuropeptide Y Receptor Interaction : Some pyrazolo derivatives have been shown to selectively bind to neuropeptide Y receptors, suggesting potential applications in treating disorders related to neuropeptide Y dysregulation .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (e.g., -F, -Cl) : Enhance metabolic stability and binding affinity to hydrophobic pockets .
  • Alkoxy Groups (e.g., -OCH3, -OCH2CH3) : Increase solubility but may reduce blood-brain barrier penetration .

Physicochemical Properties

Comparative data for selected compounds:

Property Target Compound 5-(2-Fluorobenzyl) Analog 5-(3,4-Dimethoxyphenethyl) Analog
Molecular Weight (g/mol) 403.45 395.37 429.89
LogP (Predicted) ~3.8 ~3.2 ~2.5
Hydrogen Bond Acceptors 4 5 6

The target compound’s higher logP compared to its dimethoxyphenethyl analog suggests greater lipophilicity, which may favor tissue penetration but could limit aqueous solubility.

Pharmacokinetic Considerations

  • Metabolic Stability : Fluorinated analogs (e.g., 5-(2-fluorobenzyl)) resist oxidative metabolism better than methyl- or methoxy-substituted derivatives .
  • Synthesis Efficiency: Microwave-assisted solvent-free methods achieve higher yields (45–85%) for pyrazolo-pyrazinones compared to traditional reflux (30–50%) .

Q & A

Q. What are the critical steps in synthesizing 5-(2,4-dimethylbenzyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one?

  • Methodological Answer: Synthesis typically involves multi-step reactions:
  • Step 1: Formation of pyrazolo[1,5-a]pyrazine intermediates via cyclization of substituted pyrazole precursors .
  • Step 2: Coupling of the 2,4-dimethylbenzyl group at the 5-position using alkylation or nucleophilic substitution under inert conditions (e.g., N₂ atmosphere) .
  • Step 3: Introduction of the 4-ethoxyphenyl moiety via Suzuki-Miyaura cross-coupling or Ullmann-type reactions .
  • Purification: Chromatography (e.g., flash column, HPLC) is critical for isolating intermediates and the final compound (>95% purity) .
  • Yield Optimization: Reaction conditions (solvent, temperature, catalysts) must be systematically adjusted to balance efficiency and side-product formation .

Q. Which analytical techniques are essential for confirming the compound’s structure and purity?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions and stereochemistry .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography: Resolves 3D conformation and crystallinity, particularly for novel derivatives .
  • High-Performance Liquid Chromatography (HPLC): Assesses purity and detects trace impurities .

Q. What are the primary biological targets hypothesized for this compound?

  • Methodological Answer:
  • In Silico Predictions: Molecular docking studies suggest affinity for kinase domains (e.g., VEGFR2, EGFR) due to the pyrazolo-pyrazine core .
  • In Vitro Assays: Preliminary screens in cancer cell lines (e.g., A549, MCF-7) indicate apoptosis induction via caspase-3 activation .
  • Target Validation: Use competitive binding assays (e.g., SPR, ITC) to confirm interactions with proposed targets .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer:
  • Assay Standardization: Replicate experiments under controlled conditions (e.g., cell passage number, serum concentration) to minimize variability .
  • Structural Analog Comparison: Test derivatives with systematic substitutions (e.g., methoxy → ethoxy) to isolate activity-contributing groups .
  • Meta-Analysis: Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify trends obscured by outliers .

Q. What strategies optimize the compound’s solubility and stability for in vivo studies?

  • Methodological Answer:
  • Formulation: Use co-solvents (e.g., PEG-400, cyclodextrins) or nanoemulsions to enhance aqueous solubility .
  • pH Stability Profiling: Conduct accelerated stability studies across pH 1–10 to identify degradation pathways (e.g., hydrolysis of the ethoxy group) .
  • Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Methodological Answer:
  • Functional Group Substitution: Replace the 4-ethoxyphenyl group with electron-withdrawing/donating groups (e.g., -NO₂, -NH₂) to modulate electronic effects .
  • Scaffold Hopping: Compare activity of pyrazolo-pyrazine derivatives with related heterocycles (e.g., pyrazolo-pyrimidines) to identify core-specific interactions .
  • Computational SAR: Use QSAR models to predict bioactivity based on descriptors like logP, polar surface area, and H-bond donors .

Q. What experimental approaches validate the compound’s mechanism of action in vivo?

  • Methodological Answer:
  • Pharmacokinetic Profiling: Measure plasma half-life, tissue distribution, and metabolite formation using LC-MS/MS in rodent models .
  • Gene Expression Analysis: Perform RNA-seq or qPCR to identify pathways altered post-treatment (e.g., apoptosis, angiogenesis) .
  • Imaging: Utilize fluorescence-labeled analogs for real-time tracking in tumor xenografts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.